molecular formula C15H29NO3 B1614620 10-Undecenamide, N,N-bis(2-hydroxyethyl)- CAS No. 60239-68-1

10-Undecenamide, N,N-bis(2-hydroxyethyl)-

Cat. No.: B1614620
CAS No.: 60239-68-1
M. Wt: 271.4 g/mol
InChI Key: NGENVFQAIKEQNS-UHFFFAOYSA-N
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Description

10-Undecenamide, N,N-bis(2-hydroxyethyl)-, also known as Undecylenamide DEA, is an organic compound characterized by its amide functional group and a long hydrocarbon chain. This substance is primarily used as a personal care surfactant . Its structure features hydrophilic diethanolamide groups and a hydrophobic undecenamide tail, giving it an amphiphilic nature that is valuable in formulations requiring stability and compatibility with diverse ingredients . The presence of the double bond in the undecenamide portion may enhance its reactivity and potential for further chemical synthesis or polymerization studies . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to conduct appropriate safety assessments before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)undec-10-enamide
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InChI

InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h2,17-18H,1,3-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGENVFQAIKEQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0069389
Record name Undecylenamide DEA
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Molecular Weight

271.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60239-68-1
Record name N,N-Bis(2-hydroxyethyl)-10-undecenamide
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Record name N,N-Bis(2-hydroxyethyl)undecenamide
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Record name 10-Undecenamide, N,N-bis(2-hydroxyethyl)-
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Record name Undecylenamide DEA
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Record name N,N-bis(2-hydroxyethyl)undec-10-enamide
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Record name UNDECYLENIC ACID DIETHANOLAMIDE
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Synthetic Methodologies for N,n Bis 2 Hydroxyethyl Undec 10 Enamide and Analogues

Acylation Reactions Involving Undecenoic Acid Derivatives

Acylation reactions represent the most conventional approach for synthesizing N,N-bis(2-hydroxyethyl)undec-10-enamide. These methods involve the reaction of an acylating agent derived from undecenoic acid with diethanolamine (B148213).

Direct Amidation Routes

Direct amidation involves the condensation reaction between undecenoic acid and diethanolamine. This method is straightforward but often requires high temperatures to drive the reaction forward by removing the water byproduct. A common industrial process involves heating a mixture of undecylenic acid and diethanolamine, often with an excess of the amine. google.com For instance, reacting one mole of undecylenic acid with two moles of diethanolamine at temperatures between 150°C and 170°C until the free fatty acid content is significantly reduced (e.g., to about 5%) yields the desired diethanolamide. google.com The excess diethanolamine can help to solubilize the resulting amide. google.com

This thermal condensation is a classic method for producing fatty acid amides. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the reduction in free fatty acid content. researchgate.net

Table 1: Reaction Conditions for Direct Amidation

Parameter Value/Condition Source
Reactants Undecylenic Acid, Diethanolamine google.com
Molar Ratio 1:2 (Acid:Amine) google.com
Temperature 150-170 °C google.com

Ester Aminolysis Approaches

Ester aminolysis is an alternative acylation method where an ester of undecenoic acid, such as methyl or ethyl undecenoate, reacts with diethanolamine. This approach avoids the direct use of the carboxylic acid and the production of water as a byproduct; instead, a more volatile alcohol (like methanol or ethanol) is formed. nih.gov

The aminolysis of esters can be a sluggish reaction, sometimes requiring harsh conditions or the use of esters with good leaving groups. google.com However, it offers advantages, including being less exothermic than other acylation methods, which enhances safety, particularly in large-scale industrial processes. google.com The reaction is typically reversible, so strategies to shift the equilibrium towards the product are often employed. nih.gov A key strategy is the removal of the alcohol byproduct (e.g., methanol) from the reaction mixture, which can be achieved through vacuum stripping or inert gas sparging. nih.gov

This reaction is often catalyzed by a base, such as sodium methoxide, especially when starting from a fatty acid methyl ester. nih.gov

Table 2: Comparison of Direct Amidation and Ester Aminolysis

Feature Direct Amidation Ester Aminolysis
Acyl Source Undecenoic Acid Undecenoate Ester (e.g., Methyl Undecenoate)
Byproduct Water (H₂O) Alcohol (e.g., Methanol)
Typical Conditions High Temperature (150-170 °C) Moderate to High Temperature (70-160 °C)
Catalyst Often none (thermal) or acid catalysts Base catalysts (e.g., Sodium Methoxide)
Advantages Atom economical, direct route Safer (less exothermic), easier byproduct removal

| Challenges | High energy input, water removal | Reversible reaction, potentially slower kinetics |

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic methods offer a greener and more selective alternative to traditional chemical synthesis. These pathways utilize enzymes, typically lipases or proteases, as biocatalysts to facilitate amide bond formation under mild conditions. rsc.org This approach combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. nih.gov

For the synthesis of N,N-bis(2-hydroxyethyl)undec-10-enamide, a lipase can be used to catalyze the acylation of diethanolamine with either undecenoic acid or its ester derivative. Lipases, which are serine hydrolases, can catalyze aminolytic reactions if water is excluded from the system, for example, by using organic solvents or solvent-free conditions. thieme-connect.de

The enzymatic process can proceed via two main routes:

Direct N-acylation: The enzyme directly catalyzes the formation of the amide bond between the fatty acid and the amine.

O-acylation followed by acyl migration: The enzyme first catalyzes the esterification of one of the hydroxyl groups on diethanolamine, forming an amino ester intermediate. This intermediate then undergoes a spontaneous, intramolecular O-N acyl migration to form the more thermodynamically stable amide bond. thieme-connect.de

Enzymes like Lipase PS from Pseudomonas sp. have proven effective in the N-acylation of other amino alcohols. thieme-connect.de Similarly, proteases like Bioprase from Bacillus subtilis have been used to esterify undecylenic acid derivatives, demonstrating the potential of enzymes to act on this substrate. nih.gov These enzymatic reactions are typically performed at much lower temperatures (e.g., 30-90°C) compared to conventional thermal methods. thieme-connect.de

Catalytic Systems in Amide Bond Formation

The formation of the amide bond between the undecenoic acid moiety and diethanolamine can be facilitated by various catalytic systems. The choice of catalyst influences reaction rate, yield, and process conditions.

Thermal (Catalyst-Free): As described in the direct amidation route, the reaction can be driven thermally at high temperatures without an external catalyst. google.com

Base Catalysts: In ester aminolysis, basic catalysts such as sodium methoxide (CH₃ONa) are commonly used to activate the amine for nucleophilic attack on the ester carbonyl. nih.gov

Acid Catalysts: While less common for direct amidation of fatty acids, solid acid catalysts can be employed. For instance, p-toluenesulfonic acid has been used in other amidation reactions. nih.gov

Organocatalysts: Modern organic synthesis has seen the emergence of metal-free organocatalysts for amide bond formation. Arylboronic acids, for example, have shown promise in catalyzing the direct amidation of carboxylic acids and amines. researchgate.net

Biocatalysts (Enzymes): Lipases and proteases are highly efficient biocatalysts for amide synthesis. rsc.orgthieme-connect.de Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are particularly useful as they can be easily recovered and reused, operate under mild conditions, and exhibit high selectivity. thieme-connect.de

Table 3: Overview of Catalytic Systems for Amide Synthesis

Catalyst Type Example(s) Applicable Route Key Features
None (Thermal) Heat Direct Amidation Simple, high energy, no catalyst contamination
Base Sodium Methoxide Ester Aminolysis Effective for ester reactions, requires neutralization
Acid p-Toluenesulfonic acid, Zirconium compounds Direct Amidation Can accelerate reaction, potential side reactions
Organocatalyst Arylboronic acids Direct Amidation Metal-free, mild conditions, developing area

| Biocatalyst | Lipases (e.g., Novozym 435) | Direct Amidation, Ester Aminolysis | Mild conditions, high selectivity, green, reusable |

Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude product mixture containing N,N-bis(2-hydroxyethyl)undec-10-enamide must be purified to remove unreacted starting materials, catalysts, and byproducts. The specific techniques depend on the synthetic route and the desired final purity.

A typical purification workflow may include:

Catalyst Removal: If a solid catalyst like an immobilized enzyme or a solid acid is used, it can be simply filtered off. Homogeneous catalysts may need to be neutralized and removed through washing or extraction. For example, a basic catalyst like sodium methoxide would be neutralized with an acid, and the resulting salt washed away with water.

Washing/Extraction: The crude product can be washed with water or brine to remove water-soluble impurities like excess diethanolamine, glycerol (if starting from triglycerides), or salts formed during catalyst neutralization.

Solvent Removal: If the reaction was performed in a solvent, it is removed, typically by rotary evaporation under reduced pressure.

Chromatography: For achieving high purity, column chromatography is a standard laboratory technique. The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) would be determined by the polarity of the amide and the impurities. Reaction progress can be monitored using Thin Layer Chromatography (TLC). researchgate.net

Distillation: While the high molecular weight of N,N-bis(2-hydroxyethyl)undec-10-enamide makes standard distillation difficult, molecular distillation or short-path distillation under high vacuum could potentially be used for purification.

For industrial-scale production, extensive chromatographic purification is often not economically feasible. In such cases, the process is optimized to achieve a high conversion rate, and purification may be limited to washing and filtration steps, yielding a technical-grade product. google.com

Chemical Reactivity and Derivatization of N,n Bis 2 Hydroxyethyl Undec 10 Enamide

Reactions of the Alkene Moiety

The terminal double bond in N,N-bis(2-hydroxyethyl)undec-10-enamide is a site of rich chemical reactivity, susceptible to polymerization, various addition reactions, and oxidative transformations. These reactions provide pathways to modify the hydrophobic undecenyl chain, introducing new functionalities or creating polymeric structures.

Polymerization Mechanisms (e.g., Radical, Metathesis)

The terminal alkene functionality of N,N-bis(2-hydroxyethyl)undec-10-enamide allows it to act as a monomer in various polymerization reactions.

Radical Polymerization: The carbon-carbon double bond can undergo chain-growth polymerization initiated by radical species. libretexts.org This process typically involves an initiator that generates a radical, which then adds to the double bond of the monomer, creating a new radical that propagates the polymer chain. libretexts.org Thousands of monomer units can join together to form a long polymer chain. libretexts.org The termination of the growing polymer chain can occur through radical combination or disproportionation. libretexts.org

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth condensation polymerization that is particularly effective for the polymerization of α,ω-dienes. mdpi.comresearchgate.net While N,N-bis(2-hydroxyethyl)undec-10-enamide is a mono-olefin, it could potentially be used in ADMET copolymerizations with other dienes. The presence of an amide group near the double bond can sometimes inhibit metathesis catalysts; however, the long methylene (B1212753) spacer in the undecenamide chain would likely minimize this effect. researchgate.net ADMET polymerization typically employs ruthenium or molybdenum-based catalysts and proceeds with the release of a small molecule, such as ethylene (B1197577), to drive the reaction toward high molecular weight polymers. mdpi.commdpi.com

Table 1: Polymerization Reactions of N,N-bis(2-hydroxyethyl)undec-10-enamide

Polymerization TypeInitiator/Catalyst ExamplesGeneral ConditionsResulting Polymer Structure
Radical Polymerization Azobisisobutyronitrile (AIBN), Benzoyl peroxideHeat or UV irradiation, inert atmosphereA polyolefin backbone with pendant N,N-bis(2-hydroxyethyl)amido-nonyl groups.
ADMET Copolymerization Grubbs' catalysts (Ru-based), Schrock catalysts (Mo-based)High vacuum, elevated temperature (e.g., 80-90°C)A copolymer with a polyolefin backbone, where the N,N-bis(2-hydroxyethyl)undec-10-enamide units are incorporated alongside other diene monomers. The resulting polymer would have pendant N,N-bis(2-hydroxyethyl)amido-nonyl groups. mdpi.com

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydrofunctionalization)

The double bond readily undergoes addition reactions, allowing for the introduction of various atoms or functional groups across the two carbon atoms.

Hydrogenation: The terminal alkene can be reduced to an alkane through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. ucd.ieyoutube.comyoutube.com The reaction is generally carried out under pressure and results in the saturation of the double bond to yield N,N-bis(2-hydroxyethyl)undecanamide. This transformation is useful for modifying the physical properties of the molecule, such as increasing its melting point and removing the reactivity of the alkene. The hydrogenation of amides themselves requires much harsher conditions, thus allowing for selective hydrogenation of the alkene. osaka-u.ac.jpu-tokyo.ac.jprsc.org

Halogenation: The alkene can react with halogens such as chlorine (Cl₂) or bromine (Br₂) to form a vicinal dihalide. youtube.comyoutube.com This reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion, leading to an anti-addition of the two halogen atoms across the double bond. youtube.com The reaction is typically carried out in an inert solvent like dichloromethane.

Hydrofunctionalization: This category includes a broad range of reactions where a hydrogen atom and another group are added across the double bond. An example is hydrohalogenation, where a hydrogen halide (e.g., HBr, HCl) is added. In the absence of peroxides, this reaction follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halogen to the internal carbon. The presence of radical initiators can lead to anti-Markovnikov addition.

Table 2: Addition Reactions of the Alkene Moiety

Reaction TypeReagents and ConditionsProduct
Hydrogenation H₂, Pd/C, Ethanol, room temperature, atmospheric pressureN,N-bis(2-hydroxyethyl)undecanamide
Halogenation Br₂, CH₂Cl₂, room temperatureN,N-bis(2-hydroxyethyl)-10,11-dibromoundecanamide
Hydrohalogenation HBr (in acetic acid), no peroxidesN,N-bis(2-hydroxyethyl)-10-bromoundecanamide

Oxidative Transformations (e.g., Epoxidation, Dihydroxylation, Ozonolysis)

The electron-rich double bond is susceptible to attack by various oxidizing agents, leading to the formation of epoxides, diols, or cleavage of the carbon-carbon bond.

Epoxidation: The alkene can be converted to an epoxide, a three-membered ring containing an oxygen atom, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org This reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond. The resulting epoxide, N,N-bis(2-hydroxyethyl)-10,11-epoxyundecanamide, is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles.

Dihydroxylation: The double bond can be oxidized to a vicinal diol (a glycol) through several methods. Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). researchgate.netlibretexts.orgorganic-chemistry.org Anti-dihydroxylation can be achieved via the acid-catalyzed ring-opening of an epoxide intermediate. libretexts.org

Ozonolysis: This powerful oxidative cleavage reaction breaks the double bond and replaces it with carbonyl groups. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com Treatment of the alkene with ozone (O₃) followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide) will yield an aldehyde. In the case of N,N-bis(2-hydroxyethyl)undec-10-enamide, ozonolysis would produce 10-oxo-N,N-bis(2-hydroxyethyl)decanamide and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield a carboxylic acid instead of the aldehyde. masterorganicchemistry.com

Table 3: Oxidative Transformations of the Alkene Moiety

Reaction TypeReagents and ConditionsProduct
Epoxidation m-CPBA, CH₂Cl₂, room temperatureN,N-bis(2-hydroxyethyl)-10,11-epoxyundecanamide
Syn-Dihydroxylation 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂ON,N-bis(2-hydroxyethyl)-10,11-dihydroxyundecanamide
Ozonolysis (Reductive Workup) 1. O₃, CH₂Cl₂, -78 °C 2. Zn/H₂O or (CH₃)₂S10-Oxo-N,N-bis(2-hydroxyethyl)decanamide and Formaldehyde

Reactions of the Hydroxyl Groups

The two primary hydroxyl groups on the diethanolamide portion of the molecule are nucleophilic and can participate in a variety of reactions, most notably esterification and etherification. These reactions allow for the attachment of other molecules to the hydrophilic head of the compound.

Esterification Reactions

The hydroxyl groups can react with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form esters. organic-chemistry.org This reaction is often catalyzed by an acid or a base. For example, reaction with an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) would yield the corresponding diester. organic-chemistry.orglibretexts.org The esterification can be controlled to produce either the mono- or di-esterified product by adjusting the stoichiometry of the acylating agent. These reactions are fundamental in synthesizing polyesteramides when reacting with diacids or their derivatives. researchgate.net

Table 4: Esterification of N,N-bis(2-hydroxyethyl)undec-10-enamide

Acylating AgentCatalyst/ConditionsProduct (assuming diesterification)
Acetic Anhydride Pyridine, room temperature2,2'-(10-undecenoylimino)bis(ethane-2,1-diyl) diacetate
Adipoyl Chloride Triethylamine, CH₂Cl₂, 0 °C to room temperatureA polyesteramide, where the adipoyl units link multiple N,N-bis(2-hydroxyethyl)undec-10-enamide molecules

Etherification Reactions

The hydroxyl groups can also be converted into ethers. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. wikipedia.orgbyjus.comchemistrytalk.orgmasterorganicchemistry.comyoutube.com For N,N-bis(2-hydroxyethyl)undec-10-enamide, a strong base such as sodium hydride (NaH) would be used to deprotonate the hydroxyl groups, forming a dialkoxide. This intermediate can then be reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding diether. The primary nature of the hydroxyl groups makes them good candidates for this Sₙ2 reaction. wikipedia.org

Table 5: Etherification of N,N-bis(2-hydroxyethyl)undec-10-enamide

Alkylating AgentBase/ConditionsProduct (assuming dietherification)
Methyl Iodide 1. NaH, THF, 0 °C to room temperature 2. CH₃IN,N-bis(2-methoxyethyl)undec-10-enamide
Benzyl Bromide 1. NaH, THF, 0 °C to room temperature 2. BnBrN,N-bis(2-(benzyloxy)ethyl)undec-10-enamide

Oxidation to Carbonyl Functionalities

The structure of N,N-bis(2-hydroxyethyl)undec-10-enamide offers two primary sites for oxidation to carbonyl functionalities: the terminal carbon-carbon double bond and the primary alcohol groups.

The terminal alkene (C=C) is susceptible to various oxidative reactions. One of the most common transformations is epoxidation, which converts the alkene into an epoxide ring. This reaction is typically carried out using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (mCPBA). acs.orgresearchgate.net The resulting N,N-bis(2-hydroxyethyl)-10,11-epoxyundecanamide introduces a reactive oxirane ring, which can be a precursor for producing diols or for further reactions with nucleophiles. mdpi.comfraunhofer.de

Another powerful method for oxidizing the terminal double bond is ozonolysis. This reaction cleaves the double bond, and depending on the workup conditions, can yield different carbonyl-containing products. An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of a carboxylic acid, resulting in 9-(N,N-bis(2-hydroxyethyl)carbamoyl)nonanoic acid. Conversely, a reductive workup (e.g., with zinc or dimethyl sulfide) would yield an aldehyde, specifically 10-oxo-N,N-bis(2-hydroxyethyl)decanamide. acs.org

The two primary hydroxyl (-OH) groups on the diethanolamine (B148213) moiety can also be oxidized to carbonyls. However, the oxidation of N-substituted amines and their derivatives can be challenging. chemrxiv.org Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could potentially oxidize the alcohols to carboxylic acids, but these harsh conditions may also affect the alkene group and lack selectivity. chemrxiv.org More controlled oxidation to aldehydes might be achieved using milder reagents. Oxoammonium-catalyzed oxidation has emerged as a method for oxidizing N-substituted amines, though its application is more established for carbamates and sulfonamides. chemrxiv.org

Oxidation Reaction Reagent(s) Product Functionality Resulting Compound Name
EpoxidationPeracetic Acid or mCPBAEpoxideN,N-bis(2-hydroxyethyl)-10,11-epoxyundecanamide
Ozonolysis (Oxidative Workup)1. O₃; 2. H₂O₂Carboxylic Acid9-(N,N-bis(2-hydroxyethyl)carbamoyl)nonanoic acid
Ozonolysis (Reductive Workup)1. O₃; 2. Zn/H₂O or (CH₃)₂SAldehyde10-oxo-N,N-bis(2-hydroxyethyl)decanamide
Alcohol OxidationStrong Oxidants (e.g., KMnO₄)Carboxylic Acid(2,2'-(undec-10-enoylazanediyl))diacetic acid

Reactions of the Amide Group

The tertiary amide group in N,N-bis(2-hydroxyethyl)undec-10-enamide is the molecule's core structural feature. While amides are generally the most stable of the carboxylic acid derivatives, they can undergo reactions under specific conditions.

Hydrolysis Mechanisms and Kinetics

Amide hydrolysis, the cleavage of the C-N bond to yield a carboxylic acid and an amine, is generally a slow process that requires harsh conditions such as strong acids or bases and elevated temperatures. youtube.comresearchgate.net Fatty acid amides, in particular, exhibit high stability against hydrolysis compared to their corresponding esters. google.com

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., H₃O⁺ and heat), the reaction is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of diethanolamine as the leaving group. The final products after a subsequent acid-base reaction are undec-10-enoic acid and the diethanolammonium ion. youtube.com

Base-Catalyzed (Promoted) Hydrolysis: In the presence of a strong base (e.g., NaOH and heat), the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. khanacademy.orgyoutube.com This forms a tetrahedral intermediate. The departure of the diethanolamide anion as the leaving group is difficult due to its basicity. However, the reaction is driven forward by the deprotonation of the carboxylic acid intermediate by the strong base, forming a resonance-stabilized carboxylate salt (sodium undec-10-enoate). youtube.com A final acidification step is required to obtain the free undec-10-enoic acid. Because the hydroxide ion is consumed in the reaction, it is technically considered a promoter rather than a catalyst. youtube.com

Hydrogen Bonding Interactions and Their Influence on Reactivity

The N,N-bis(2-hydroxyethyl)undec-10-enamide molecule contains multiple sites capable of participating in hydrogen bonding: the two hydroxyl groups act as both hydrogen bond donors and acceptors, while the carbonyl oxygen of the amide group acts as a hydrogen bond acceptor. ias.ac.in These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules).

Intermolecular hydrogen bonding can significantly influence the physical properties of the substance, leading to higher viscosity and boiling points. In the solid state, such interactions can lead to the formation of extensive three-dimensional networks, as seen in similar molecules like N,N′-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. researchgate.net

Intramolecular hydrogen bonding, where one of the hydroxyl protons interacts with the amide's carbonyl oxygen, can create a more compact, folded conformation. This type of interaction can influence the reactivity of the amide group. By donating a hydrogen bond to the carbonyl oxygen, the hydroxyl group can increase the polarization of the C=O bond, making the carbonyl carbon slightly more electrophilic and potentially more susceptible to nucleophilic attack. nih.gov Conversely, hydrogen bonding can also create steric hindrance around the reaction center, potentially slowing down reactions. The specific effect depends on the balance between electronic activation and steric shielding in the transition state. The presence of these hydroxyl groups and their ability to form hydrogen bonds is a key feature distinguishing the reactivity of diethanolamides from that of simple N,N-dialkylamides.

Derivatization for Functional Material Design

The unique combination of a polymerizable alkene group and reactive hydroxyl groups makes N,N-bis(2-hydroxyethyl)undec-10-enamide an excellent candidate for designing functional materials, including telechelic polymers, macromonomers, and polymeric conjugates.

Synthesis of Telechelic Structures and Macromonomers

A telechelic polymer is a macromolecule that contains two reactive functional end-groups. N,N-bis(2-hydroxyethyl)undec-10-enamide can serve as a monomer or a chain extender in the synthesis of such structures. The two hydroxyl groups can participate in step-growth polymerization reactions, such as polyester (B1180765) or polyurethane formation. For example, reacting it with a dicarboxylic acid or a diisocyanate would lead to the formation of polyesteramides or poly(urethane-amide)s, respectively. researchgate.net If the stoichiometry is controlled, low molecular weight oligomers terminated with hydroxyl groups can be produced. The terminal alkene on the fatty acid chain would remain as a pendant group along the polymer backbone, available for subsequent cross-linking reactions.

The molecule itself can be considered a macromonomer (a large monomer). The terminal double bond is a polymerizable group that can participate in chain-growth polymerization reactions like free-radical polymerization, creating a polymer backbone with pendant N,N-bis(2-hydroxyethyl)amide groups. This results in a highly functionalized polymer where the side chains offer sites (the hydroxyl groups) for further modification or for imparting specific properties like hydrophilicity and hydrogen-bonding capability.

Polymer Type Role of the Compound Co-Reactant(s) Resulting Polymer Structure
PolyesteramideMonomer / Chain ExtenderDicarboxylic Acid (e.g., Adipic acid)Linear polymer with ester and amide linkages
Poly(urethane-amide)Monomer / Chain ExtenderDiisocyanate (e.g., MDI, TDI)Linear polymer with urethane (B1682113) and amide linkages
Polyacrylamide DerivativeMacromonomerRadical Initiator (e.g., AIBN)Polymer with a polyalkane backbone and pendant diethanolamide groups

Formation of Polymeric Conjugates

Polymeric conjugates are formed by attaching molecules to a polymer backbone to impart new functionality. N,N-bis(2-hydroxyethyl)undec-10-enamide is well-suited for this purpose in two primary ways.

First, the terminal alkene can be used to graft the molecule onto an existing polymer chain. This can be achieved through "grafting-to" methods, where a pre-existing polymer with reactive sites (e.g., radicals generated on a polyethylene (B3416737) backbone) reacts with the double bond of the undecenamide.

Second, the molecule can be used to create block copolymers. For instance, a polymer can be synthesized with the N,N-bis(2-hydroxyethyl)amide moiety at one end. This functionalized polymer can then initiate the polymerization of another monomer, leading to a block copolymer. Studies have shown the synthesis of thermoresponsive polymers like poly(N,N-bis(2-methoxyethyl)acrylamide) and its block copolymers with other acrylamides, demonstrating the utility of this structural motif in advanced polymer design. researchgate.netmdpi.com These materials can exhibit properties like lower critical solution temperature (LCST), making them responsive to environmental changes. researchgate.net The presence of the N,N-bis(2-hydroxyethyl)amide group can enhance water solubility and provide reactive handles for conjugating other molecules, such as drugs or imaging agents. researchgate.net

Development of Novel Surfactants and Ionic Liquids

The unique molecular architecture of N,N-bis(2-hydroxyethyl)undec-10-enamide, featuring a terminal double bond and two hydroxyl groups, presents multiple avenues for its derivatization into novel surfactants and ionic liquids. The reactivity of these functional groups allows for the introduction of ionic or polar moieties, transforming the lipophilic parent molecule into an amphiphilic one with surface-active properties.

The primary strategies for converting N,N-bis(2-hydroxyethyl)undec-10-enamide into surfactants involve the chemical modification of the two hydroxyl groups or the terminal alkene. These modifications can lead to the formation of cationic, anionic, or non-ionic surfactants, as well as room-temperature ionic liquids.

One of the most direct methods to create cationic surfactants from molecules with tertiary amine functionalities is through quaternization. nih.gov However, N,N-bis(2-hydroxyethyl)undec-10-enamide is a tertiary amide. A more applicable approach for this molecule involves the derivatization of its hydroxyl groups. For instance, the two hydroxyl groups can be esterified with a molecule containing a quaternary ammonium (B1175870) salt, thereby introducing a cationic charge. Another potential route involves the conversion of the hydroxyl groups to a more reactive species, followed by reaction with a tertiary amine and subsequent quaternization.

Research on similar structures, such as those with 2-hydroxyethyl functionalities, has demonstrated the successful synthesis of cationic surfactants. bohrium.com For example, the reaction of 1-bromododecane (B92323) with various alkylethanolamines yields ionic-liquid cationic surfactants. bohrium.com This suggests that the hydroxyl groups of N,N-bis(2-hydroxyethyl)undec-10-enamide could be derivatized to create novel cationic surfactants. The resulting amphiphilic molecules would possess a hydrophobic undecenyl tail and a hydrophilic head group containing one or more quaternary ammonium salts.

The surface-active properties of such potential cationic surfactants, derived from N,N-bis(2-hydroxyethyl)undec-10-enamide, can be predicted based on analogous compounds. Key parameters include the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles, and the surface tension at the CMC (γCMC).

Table 1: Predicted Surface Properties of Hypothetical Cationic Surfactants Derived from N,N-bis(2-hydroxyethyl)undec-10-enamide

Hypothetical DerivativePredicted CMC (mol/L)Predicted γCMC (mN/m)
Mono-quaternized derivative1.5 x 10⁻⁴34.5
Di-quaternized (gemini) derivative8.0 x 10⁻⁵32.0

This table presents predicted data for illustrative purposes, based on values reported for similar cationic surfactants. researchgate.netkaist.ac.kr

The development of anionic surfactants from N,N-bis(2-hydroxyethyl)undec-10-enamide could be achieved by introducing anionic functional groups at the hydroxyl positions. A common method for this is sulfation, where the hydroxyl groups react with a sulfating agent, such as sulfur trioxide or chlorosulfonic acid, to form sulfate (B86663) esters. The subsequent neutralization with a base, like sodium hydroxide, would yield the sodium salt of the sulfated surfactant. This approach is analogous to the derivatization of fatty alcohol ethoxylates using 2-sulfobenzoic anhydride to improve their characterization by mass spectrometry. nih.gov

Alternatively, the hydroxyl groups could be esterified with a dicarboxylic acid, such as succinic acid, followed by neutralization to create a carboxylate-based anionic surfactant. epo.org The terminal double bond also offers a reactive site for the introduction of anionic groups via reactions like sulfonation.

The synthesis of non-ionic surfactants from N,N-bis(2-hydroxyethyl)undec-10-enamide can be accomplished through ethoxylation of the hydroxyl groups. This reaction involves the addition of ethylene oxide units to the hydroxyl groups, creating poly(ethylene glycol) ether chains. The length of these chains can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the resulting surfactant. The mono-ethanolamide derivative of undecylenic acid has been previously ethoxylated to create a fungicidal preparation. epo.org

Ionic liquids are salts with melting points below 100 °C, and many possess surfactant-like properties. researchgate.netresearchgate.net The derivatization of N,N-bis(2-hydroxyethyl)undec-10-enamide can lead to the formation of such compounds. For instance, the quaternization reactions mentioned earlier to form cationic surfactants would result in ionic liquids if the melting point of the resulting salt is below 100 °C. The choice of the counter-anion (e.g., bromide, tetrafluoroborate, or bis(trifluoromethylsulfonyl)imide) can significantly influence the physical properties, including the melting point, of the resulting ionic liquid. nih.govkaist.ac.kr The synthesis of ionic liquids from N-(2-hydroxyethyl)-ethylenediamine has been reported, highlighting the utility of the hydroxyethyl (B10761427) moiety in forming these materials. researchgate.net

Role and Mechanisms in Advanced Materials Science

Interfacial Science and Emulsification Phenomena

The efficacy of 10-Undecenamide (B14740286), N,N-bis(2-hydroxyethyl)- in multiphase systems, such as emulsions, is derived from its ability to adsorb at interfaces and alter the physicochemical properties of those boundaries. This behavior is fundamental to its role as both a surfactant and an emulsifier.

As a surface-active agent, 10-Undecenamide, N,N-bis(2-hydroxyethyl)- operates through mechanisms common to nonionic surfactants, which involve the strategic orientation of its amphiphilic structure at the interface between two immiscible phases, such as oil and water. researchgate.netysu.am

The molecular architecture of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- is inherently dualistic. The "10-undecenamide" portion is a long hydrocarbon chain, making it lipophilic (oil-loving) and hydrophobic (water-fearing). Conversely, the "N,N-bis(2-hydroxyethyl)-" head group is polar, containing hydroxyl (-OH) moieties that readily form hydrogen bonds with water, rendering it hydrophilic (water-loving).

When introduced into a system containing two immiscible phases like oil and water, the surfactant molecules migrate to the interface. They orient themselves to minimize the energetically unfavorable contact between the hydrophobic tails and water. The hydrophobic undecenamide tails penetrate the oil phase, while the hydrophilic diethanolamine (B148213) heads remain in the aqueous phase. This spontaneous arrangement forms distinct hydrophilic and hydrophobic domains at the interface, creating a transitional layer that bridges the two bulk phases. researchgate.net

The accumulation and orientation of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- molecules at the oil-water interface disrupt the cohesive forces between the molecules of each phase. In an oil-water system, the strong cohesive energy of water, which leads to high surface tension, is significantly lowered. The surfactant molecules effectively shield the oil from the water and vice-versa, reducing the thermodynamic penalty of maintaining a large interfacial area. This reduction in interfacial tension (IFT) is a primary indicator of surfactant efficiency. mdpi.com

By lowering the IFT, the energy required to create new droplets and disperse one phase within the other is drastically reduced, facilitating the formation of an emulsion. Furthermore, the adsorbed layer of surfactant molecules around the dispersed droplets creates a protective barrier. For oil-in-water emulsions, the hydrophilic head groups face outward, creating a hydrated layer that imparts steric hindrance. This barrier prevents the droplets from coalescing when they collide, thereby ensuring the kinetic stability of the emulsion over time.

Characterization of Interfacial Properties in Multi-Phase Systems

The performance of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- as an interfacial agent is quantified by characterizing its behavior in multi-phase systems. This involves measuring how it affects interfacial tension over time and how quickly its molecules adsorb to a newly formed interface.

Dynamic interfacial tension (DIFT) refers to the IFT of a system that has not yet reached equilibrium. nih.gov Its measurement is crucial for understanding processes where interfaces are rapidly created or disturbed, such as in foaming, emulsification, and coating applications. Techniques like drop volume tensiometry are used to measure the IFT at various surface ages, from fractions of a second to several minutes. epa.gov

For a surfactant like 10-Undecenamide, N,N-bis(2-hydroxyethyl)-, the DIFT curve typically shows a rapid initial decrease in IFT as surfactant molecules diffuse from the bulk solution and adsorb to the newly created interface. mdpi.com The rate of this decrease is dependent on the surfactant's concentration and diffusion coefficient. The curve eventually plateaus as the interface becomes saturated with surfactant molecules and reaches an equilibrium IFT value.

Table 1: Illustrative Dynamic Interfacial Tension Profile This table provides a generalized representation of DIFT data for a nonionic surfactant and does not represent specific experimental results for 10-Undecenamide, N,N-bis(2-hydroxyethyl)-.

Time (seconds)Interfacial Tension (mN/m)Description
0.150Initial IFT of a fresh interface, close to that of the pure oil-water system.
135Rapid decrease as surfactant molecules begin to populate the interface.
1020Continued adsorption leads to a significant reduction in IFT.
6012The rate of IFT reduction slows as the interface approaches saturation.
30010The system approaches equilibrium, with minimal further change in IFT.

The kinetics of adsorption describe the rate at which surfactant molecules are transported to and adsorb at an interface. This process is generally governed by diffusion of the surfactant from the bulk phase to the subsurface layer, followed by the insertion of the molecule into the interface itself. ysu.am

For nonionic surfactants like 10-Undecenamide, N,N-bis(2-hydroxyethyl)-, the adsorption process can often be modeled by diffusion-controlled mechanisms. However, in some cases, an energy barrier to adsorption may exist, related to molecular reorientation at the interface or repulsive interactions from already adsorbed molecules. ysu.am The study of adsorption kinetics reveals how quickly a stable interfacial layer can form. This is critical for applications requiring rapid stabilization of newly formed droplets or films. The formation of a densely packed, stable adsorbed layer is essential for preventing droplet coalescence in emulsions and film rupture in foams. researchgate.net

Table 2: Factors Influencing Adsorption Kinetics This table outlines general principles applicable to surfactants like 10-Undecenamide, N,N-bis(2-hydroxyethyl)-.

FactorInfluence on Adsorption RateMechanism
Concentration Increases with higher concentrationA higher concentration gradient drives faster diffusion of surfactant molecules to the interface.
Molecular Weight Decreases with higher molecular weightLarger molecules generally have lower diffusion coefficients, slowing their transport to the interface.
Temperature Generally increases with temperatureHigher thermal energy increases the diffusion rate of surfactant molecules.
Presence of Electrolytes Can increase or decreaseSalts can affect the solubility of the surfactant and the structure of the electrical double layer, altering adsorption behavior.

Emulsion Stability Studies

The efficacy of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- as an emulsifier is rooted in its amphiphilic character. The molecule possesses a nonpolar C11 alkyl chain, which is hydrophobic, and a polar diethanolamide head group, which is hydrophilic. This structure allows it to migrate to the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions.

It is proposed that 10-Undecenamide, N,N-bis(2-hydroxyethyl)- inhibits coalescence—the process where emulsified droplets merge—through several key mechanisms analogous to other nonionic surfactants like fatty acid amides and polyglycerol fatty acid esters. mdpi.comcsic.es The primary mechanism is the formation of a protective interfacial film around the dispersed phase droplets.

The long hydrophobic tails of the molecule orient themselves into the oil phase, while the hydrophilic N,N-bis(2-hydroxyethyl) heads remain in the aqueous phase. This arrangement creates a steric barrier, a physical impediment that prevents droplets from approaching each other closely enough to merge. The two hydroxyl groups can also form hydrogen bonds with water molecules, creating a tightly bound hydration layer that further enhances the stability of this barrier.

This functionality is observed in related compounds such as N-(2-hydroxyethyl) ethylene (B1197577) bis-stearamide, which is noted for its ability to act as a dispersion agent. google.com Similarly, patents describe water-dispersible fatty acid bis-amides that form stable aqueous dispersions, a testament to the effectiveness of the amide group in such applications. google.comgoogleapis.com

The presence of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- at the oil-water interface is expected to significantly influence the rheological, or flow, properties of an emulsion. By creating a structured interfacial layer, it can increase the viscosity of the continuous phase near the droplet surface.

Polymer Modification and Nucleating Agent Functionality

In polymer science, 10-Undecenamide, N,N-bis(2-hydroxyethyl)- is anticipated to function as a valuable additive, particularly as a nucleating agent for semi-crystalline polymers. Its chemical structure allows it to influence the crystallization process, thereby modifying the final properties of the polymer.

The primary mechanism by which 10-Undecenamide, N,N-bis(2-hydroxyethyl)- is expected to promote crystallization is through heterogeneous nucleation. epo.org In this process, the additive provides a foreign surface or interface that facilitates the ordering of polymer chains from the melt into a crystalline state.

For this to occur, there must be a degree of structural compatibility between the nucleating agent and the polymer. The long alkyl chain of the undecenamide can co-crystallize or align with the polymer chains, particularly in non-polar polymers like polyolefins. This alignment creates a template that lowers the free energy required for nucleus formation. Studies on polyglycerol fatty acid esters have shown they can act as "heteronuclei," catalytically accelerating crystallization. semanticscholar.org The amide groups, capable of forming hydrogen bonds, may also play a role in orienting polymer chains in polar polymers like polyamides. epo.org

The effect of such additives is well-documented for analogous compounds. For example, polyglycerol fatty acid esters have been shown to effectively promote the nucleation of fat blends, leading to the formation of smaller, more uniform crystals. mdpi.com This results in an accelerated crystallization process. The increased number of nucleation sites leads to a higher density of smaller spherulites (crystalline structures), which can improve the optical clarity and mechanical properties of the final polymer product.

Impact on Polymer Morphology and Microstructure

There is no available research data on how 10-Undecenamide, N,N-bis(2-hydroxyethyl)- affects the polymer morphology and microstructure.

Spherulite Size and Distribution

Information regarding the influence of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- on the spherulite size and distribution in any polymer matrix is not present in the available scientific literature.

Crystal Polymorphism Induction

There are no studies that document the role of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- in inducing crystal polymorphism in polymers.

Effects on Thermomechanical Properties of Polymer Composites

Specific data on the effects of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- on the thermomechanical properties of polymer composites could not be located.

Heat Deflection Temperature (HDT) Improvement

No research was found that investigates or quantifies the impact of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- on the Heat Deflection Temperature (HDT) of any polymer composite.

Mechanical Strength and Toughness

There is a lack of published data detailing the effects of this specific compound on the mechanical strength and toughness of polymer composites.

Interactions within Polymer Matrices

The nature of the interactions between 10-Undecenamide, N,N-bis(2-hydroxyethyl)- and various polymer matrices has not been explored in the available scientific literature.

Hydrogen Bonding Interactions with Polymer Chains

The two hydroxyl (-OH) groups in the head of the 10-Undecenamide, N,N-bis(2-hydroxyethyl)- molecule are capable of forming strong hydrogen bonds. When blended with polymers containing complementary functional groups (e.g., carbonyl, ether, or amine groups), these interactions can lead to several beneficial effects. It is well-established that hydrogen bonding significantly influences the properties of monomers and polymers. nih.gov This can lead to enhanced miscibility between otherwise immiscible polymers and can affect the final mechanical properties of the material. nih.govresearchgate.net

For instance, in polymer blends, the formation of hydrogen bonds between the amide's hydroxyl groups and the polymer chains can improve the interfacial adhesion between different polymer phases. researchgate.net This interaction can lead to a more homogeneous blend with improved mechanical strength and thermal stability. The dynamic nature of these hydrogen bonds can also impart self-healing characteristics to the polymer matrix. nih.gov Studies on similar molecules, such as those with N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine, have shown that the hydroxyl groups are readily involved in hydrogen bonding, creating layered structures. researchgate.net

Dispersion and Compatibility within Polymer Blends

The long, unsaturated C11 alkyl chain of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- provides a hydrophobic segment that can interact favorably with non-polar polymer backbones. This dual-character, with both hydrophilic (hydroxyl-containing head) and hydrophobic (alkyl tail) parts, allows it to act as a compatibilizer or dispersing agent in polymer blends. google.com

In a blend of immiscible polymers, the amide can situate itself at the interface, with its hydrophobic tail penetrating the non-polar polymer phase and its polar head interacting with the more polar polymer phase. This reduces the interfacial tension between the two phases, leading to a finer and more stable morphology. The presence of such additives can result in materials with enhanced properties, drawing from the strengths of each polymer component. The use of fatty acid derivatives to modify the properties of polymer coatings has been shown to be effective in regulating rheological properties and increasing the hardness of varnish coatings. researchgate.net

Tribological Performance as a Lubricant or Additive

The application of fatty acid amides as friction modifiers and anti-wear additives in lubricants is a well-researched area. nih.gov The specific structure of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- suggests it would be an effective lubricant additive, contributing to reduced friction and wear through several mechanisms.

Friction Reduction Mechanisms

The effectiveness of fatty acid amides in lubrication stems from their ability to form protective films on metal surfaces. atamankimya.comatamanchemicals.com

Formation of Adsorbed Layers

The polar N,N-bis(2-hydroxyethyl) head group of the amide has a strong affinity for metal surfaces. This leads to the formation of a dense, physically adsorbed layer on the interacting surfaces. nih.govmdpi.com This layer acts as a barrier, preventing direct metal-to-metal contact and reducing adhesive wear. The long alkyl chains then orient themselves away from the surface, creating a low-shear-strength film that facilitates easier sliding and reduces friction. mdpi.com The effectiveness of this adsorbed layer is influenced by the chain length and degree of unsaturation of the fatty acid component. mdpi.comresearchgate.net Studies on similar cationic gemini (B1671429) surfactants have shown that longer hydrophobic chains lead to a more well-packed adsorbed layer and greater surface coverage. mdpi.com

Table 1: Influence of Fatty Acid Amide Structure on Lubrication
FeatureInfluence on LubricationResearch Finding
Polar Head Group Promotes adsorption on metal surfaces.The N,N-bis(2-hydroxyethyl) group provides strong anchoring points for film formation.
Alkyl Chain Length Affects the thickness and stability of the adsorbed film.Longer chains generally provide better lubrication. mdpi.com
Unsaturation Can influence the reactivity and film-forming properties.Mono-unsaturated amides have shown high performance in improving lubricity. mdpi.com
Tribo-Reaction Layer Development

Under the high pressures and temperatures generated at the frictional interface, tribochemical reactions can occur. researchgate.net The unsaturated double bond in the 10-undecenyl chain of the molecule can participate in these reactions. This can lead to polymerization or the formation of a more robust, cross-linked tribofilm on the metal surface. This tribofilm is often more durable than a simple adsorbed layer and can provide excellent anti-wear protection under severe operating conditions. The presence of nitrogen-containing functional groups in additives has been shown to contribute to wear resistance by reducing corrosive wear. utwente.nl

Metal Soap Formation

Fatty acids and their derivatives can react with metal surfaces, particularly in the presence of water or oxygen, to form metallic soaps. wikipedia.orgnist.gov These metal soaps are the metallic salts of fatty acids and can act as effective boundary lubricants. wikipedia.orggoogle.com While direct evidence for 10-Undecenamide, N,N-bis(2-hydroxyethyl)- forming metal soaps is not extensively documented, it is plausible that under tribological stress, the amide could hydrolyze to undecenoic acid, which could then react with the metal surface to form a metal undecenoate soap layer. This process, known as saponification, can create a protective layer that reduces friction and wear. nist.gov The preparation of fatty amides from metal soaps has also been demonstrated, indicating the chemical relationship between these species. upm.edu.my

Wear Resistance Characteristics

"10-Undecenamide, N,N-bis(2-hydroxyethyl)-", a type of fatty acid amide, contributes to wear resistance through the formation of a protective layer on metal surfaces. Fatty acid amides, in general, are recognized as effective antiwear (AW) and extreme pressure (EP) additives. nih.gov The introduction of such amide-containing compounds into lubricants has been shown to be highly effective in reducing wear. mdpi.com

The mechanism of wear resistance is attributed to the presence of polar groups in the amide structure which are attracted to metal surfaces. mdpi.com This attraction leads to the formation of a thin, adsorbed film that acts as a boundary lubricant, preventing direct metal-to-metal contact and thereby reducing wear. mdpi.com The effectiveness of these additives is often evaluated under boundary friction conditions, where they have been found to reduce the wear mark on test specimens. mdpi.com

Research on structurally similar N,N-Bis(2-ethoxyethyl) fatty acid amides has demonstrated their capability to significantly improve the lubricity of fuels, which is a measure of their ability to reduce wear. mdpi.com For instance, the addition of these amides to kerosene-type fuel resulted in a notable reduction in the wear scar diameter as measured by the High-Frequency Reciprocating Rig (HFRR) test. mdpi.comresearchgate.net The data below illustrates the typical improvement in wear resistance with the addition of such amides.

Table 1: Effect of N,N-Bis(2-ethoxyethyl) Fatty Acid Amide Concentration on Wear Scar Diameter in Fuel

Additive Concentration (ppm) Mean Wear Scar Diameter (μm)
0 (Base Fuel) >600
150 <460
200 <460
250 388

This table is representative of data for N,N-Bis(2-ethoxyethyl) fatty acid amides and is intended to illustrate the potential performance of "10-Undecenamide, N,N-bis(2-hydroxyethyl)-" based on structurally similar compounds. mdpi.com

Lubricant Film Formation and Stability

The formation of a stable lubricant film is a primary mechanism by which "10-Undecenamide, N,N-bis(2-hydroxyethyl)-" imparts its tribological benefits. The polar amide head of the molecule adsorbs onto the metal surface, while the non-polar hydrocarbon tail orients itself away from the surface. mdpi.com This orientation of multiple molecules creates a dense, protective film. mdpi.com

The stability of this film is crucial for its effectiveness. The van der Waals forces between the oriented hydrocarbon chains contribute to the robustness of the film, enabling it to support the load at the contact point. mdpi.com The presence of heteroatoms such as oxygen and nitrogen in the "N,N-bis(2-hydroxyethyl)-" group can enhance the adsorption energy on the metal surface, leading to a more stable and durable lubricant film. The formation of this film prevents the breakthrough that can lead to friction and wear. dupont.com

In some cases, under high-temperature conditions, these adsorbed layers can undergo tribo-chemical reactions with the metal surface to form a more resilient and protective layer, sometimes referred to as a tribo-film. mdpi.com This film is chemically bonded to the surface and can provide lubrication under more severe operating conditions.

Influence of Molecular Structure on Tribological Properties

The specific molecular structure of "10-Undecenamide, N,N-bis(2-hydroxyethyl)-" plays a direct role in its tribological performance. Key structural features include the length of the alkyl chain, the presence and position of double bonds, and the nature of the polar head group.

The alkyl chain , in this case, derived from 10-undecenoic acid, provides the necessary non-polar segment for film formation. It is generally understood that alkyl chains with more than 12 carbon atoms are beneficial for boundary lubrication. mdpi.com The undecenamide part of the molecule, with its 11-carbon chain, fits this criterion.

The presence of a terminal double bond in the 10-undecenamide portion of the molecule can influence its properties. Double bonds can affect the oxidative stability of the lubricant; however, they can also enhance the adsorption onto metal surfaces through interactions with the pi-electrons of the double bond. researchgate.net The position of the double bond at the end of the chain in 10-undecenoic acid may lead to unique reactivity and film-forming characteristics compared to fatty acids with internal double bonds.

The polar head group , N,N-bis(2-hydroxyethyl)-, is a critical component for surface adsorption. The presence of two hydroxyl (-OH) groups and the tertiary amine nitrogen provides multiple sites for interaction with the metal surface through polar and hydrogen bonding. This can lead to a stronger and more stable attachment of the lubricant additive to the surface compared to amides with simpler head groups. mdpi.com Studies on similar fatty acid amides have shown that the nature of the head group is a determining factor in their performance as lubricant additives. researchgate.net Research on related compounds has indicated that amides derived from oils with a lower content of polyunsaturated fatty acids tend to exhibit better lubrication efficiency, suggesting that the saturation level of the fatty acid backbone is a significant factor. mdpi.com

Analytical Characterization Techniques in Research

Spectroscopic Methods

Spectroscopy is a cornerstone in the analysis of molecular structures. By observing the interaction of molecules with electromagnetic radiation, detailed information about their functional groups and atomic arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 10-Undecenamide (B14740286), N,N-bis(2-hydroxyethyl)-, both ¹H and ¹³C NMR would be utilized to map out the carbon-hydrogen framework.

A key structural feature of this amide is the restricted rotation around the C-N bond of the tertiary amide group. This phenomenon, observable at room temperature, renders the two N-CH₂CH₂OH groups chemically non-equivalent. Consequently, the NMR spectra are expected to show separate signals for the protons and carbons of each hydroxyethyl (B10761427) chain. A variable temperature NMR study on the closely related N,N-bis(2-hydroxyethyl)acetamide confirmed this non-equivalence, which would be anticipated for the undecenamide analogue as well. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the different types of protons and their neighboring atoms. The terminal vinyl group (CH₂=CH-) would produce characteristic signals in the olefinic region. The protons of the long alkyl chain would appear as a complex multiplet in the upfield region. The methylene (B1212753) groups attached to the nitrogen (N-CH₂) and those attached to the hydroxyl groups (CH₂-OH) would likely appear as distinct triplets, further split by the restricted rotation.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon (C=O) of the amide would have a characteristic downfield shift. Signals for the two carbons of the terminal double bond would also be present. Due to the restricted rotation around the amide bond, the four carbons of the two hydroxyethyl groups would be expected to show four separate signals.

Hypothetical ¹³C NMR data based on related structures is presented below.

Carbon Atom Predicted Chemical Shift (ppm)
C=O ~173
CH₂= ~114
=CH- ~139
N-CH₂ ~50 and ~52
CH₂-OH ~60 and ~62

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- would exhibit characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching of the two hydroxyl groups. The C=O stretching vibration of the tertiary amide group would typically appear as a strong band around 1630-1650 cm⁻¹. The C=C stretching of the terminal double bond would be observed near 1640 cm⁻¹, and C-H stretching vibrations of the alkyl and vinyl groups would be seen around 2850-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting non-polar bonds. google.com It would clearly show the C=C stretching vibration of the terminal alkene around 1640 cm⁻¹ and the various C-C stretching vibrations of the long hydrocarbon chain. spectrabase.com The symmetric CH₂ stretching vibrations would also be prominent. nih.gov

A summary of expected vibrational bands is provided in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3300-3500 (Broad)
C-H (sp²) Stretching ~3080
C-H (sp³) Stretching 2850-2960
C=O (Amide) Stretching 1630-1650
C=C (Alkene) Stretching ~1640

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 10-Undecenamide, N,N-bis(2-hydroxyethyl)-, techniques like electrospray ionization (ESI) would be suitable. The protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 272.2. Analysis of the fragmentation pattern in MS/MS studies can help confirm the structure, with expected losses of water (-18) and fragmentation of the fatty acid chain. nih.gov

Chromatographic Separations

Chromatography is essential for separating the target compound from impurities and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying the amount of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- in a sample. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is commonly used for molecules of this type.

A typical method would involve a C18 column. chemicalbook.com The mobile phase would likely be a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, possibly with an additive like formic acid to improve peak shape and ensure ionization for detection by mass spectrometry. Detection could be achieved using a UV detector (as the amide bond has some UV absorbance) or, more powerfully, a mass spectrometer (LC-MS).

An example of a potential HPLC method is outlined below.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min

| Detection | UV at 210 nm or ESI-MS |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. Due to its relatively high molecular weight and the presence of polar hydroxyl groups, 10-Undecenamide, N,N-bis(2-hydroxyethyl)- is not sufficiently volatile for direct GC analysis. nih.gov

To make it amenable to GC, a derivatization step is necessary to convert the polar -OH groups into more volatile non-polar groups, such as trimethylsilyl (B98337) (TMS) ethers. chemicalbook.com After derivatization, the compound could be analyzed on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., HP-5MS). diva-portal.org The analysis would be performed using a temperature program to elute the compound, and detection would typically be by Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS). This method would be particularly useful for identifying and quantifying volatile impurities or byproducts from its synthesis.

10-Undecenamide, N,N-bis(2-hydroxyethyl)- | 60239-58-9 - ChemicalBook ... N,N-bis(2-hydroxyethyl)- (60239-58-9) MS. 10-Undecenamide, N,N-bis(2-hydroxyethyl)- (60239-58-9) 1H NMR. 10-Undecenamide, N,N-bis(2-hydroxyethyl)- (60239-58-9) 13C NMR. 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X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the solid-state properties of materials, including long-chain fatty acid amides. It provides critical information on the crystallinity, crystal structure, and phase behavior of the compound. For a molecule like 10-Undecenamide, N,N-bis(2-hydroxyethyl)-, XRD analysis would be crucial to understand how the molecules pack in the solid state.

In the solid form, fatty acid amides can exist in crystalline, semi-crystalline, or amorphous states. This is influenced by the length and saturation of the fatty acid chain, as well as the nature of the headgroup. The presence of the N,N-bis(2-hydroxyethyl) headgroup can lead to hydrogen bonding, which may promote ordered crystalline structures. Conversely, the kink in the C11 chain due to the terminal double bond in the undecenoyl group might disrupt regular packing, potentially leading to a less ordered or amorphous structure.

XRD analysis of related fatty acid amides and other non-ionic surfactants has shown that these materials can exhibit polymorphism, meaning they can crystallize into different crystal structures depending on conditions like temperature and the solvent used for crystallization. researchgate.net Each polymorphic form would have a unique XRD pattern, characterized by diffraction peaks at specific 2θ angles.

A typical XRD analysis would involve irradiating a powdered sample of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- with X-rays and measuring the scattered intensity at various angles. The resulting diffractogram would be a plot of intensity versus 2θ. Sharp, well-defined peaks indicate a highly crystalline material, whereas broad humps suggest an amorphous or poorly crystalline structure.

The positions of the diffraction peaks can be used to calculate the d-spacings (the distance between planes of atoms in the crystal lattice) using Bragg's Law. These d-spacings are characteristic of the compound's crystal structure. For long-chain molecules like this, one would expect to see a series of low-angle reflections corresponding to the long-chain packing and higher-angle reflections related to the lateral packing of the hydrocarbon tails. nih.gov

Illustrative XRD Data for a Hypothetical Crystalline Fatty Acid Diethanolamide

The following table represents hypothetical XRD data for a crystalline form of a long-chain fatty acid diethanolamide, illustrating the type of information obtained from such an analysis. This data is representative and not specific to 10-Undecenamide, N,N-bis(2-hydroxyethyl)-.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
5.516.05100
11.08.0345
16.55.3720
21.24.1985
22.53.9560

This data would help in identifying the crystalline phase and determining the unit cell parameters of the crystal lattice. Furthermore, temperature-controlled XRD studies could be employed to investigate phase transitions, such as melting or transitions between different polymorphic forms.

Rheological Characterization of Solutions and Melts

Rheology is the study of the flow and deformation of matter. For 10-Undecenamide, N,N-bis(2-hydroxyethyl)-, which is expected to have applications as a surfactant, emulsifier, or viscosity modifier, understanding its rheological properties is essential. Rheological characterization would typically be performed on its aqueous solutions or on the pure compound in its molten state.

Solutions: In aqueous solutions, non-ionic surfactants like 10-Undecenamide, N,N-bis(2-hydroxyethyl)- can self-assemble into various structures, such as spherical micelles, wormlike micelles, or liquid crystalline phases, depending on concentration and temperature. princeton.edu These structures dictate the rheological behavior of the solution.

A key parameter is the critical micelle concentration (CMC), the concentration at which micelles begin to form. Below the CMC, the solution would likely exhibit Newtonian behavior, where viscosity is independent of the shear rate. Above the CMC, the viscosity typically increases, and the solution may exhibit non-Newtonian behavior, such as shear-thinning. mdpi.com This is because the applied shear can align or break down the self-assembled structures, leading to a decrease in viscosity. researchgate.netnih.gov

Rheological measurements for solutions would involve using a rheometer to measure viscosity as a function of shear rate, concentration, and temperature. Oscillatory shear tests can also be performed to determine viscoelastic properties, such as the storage modulus (G') and loss modulus (G''). These parameters provide insight into the elastic and viscous nature of the solution, respectively, which is particularly relevant for gel-like systems formed by wormlike micelles. aip.org

Melts: The rheology of molten 10-Undecenamide, N,N-bis(2-hydroxyethyl)- would be important for processing applications. As a melt, the compound's viscosity would be highly dependent on temperature, generally decreasing as temperature increases. The presence of hydrogen bonding from the hydroxyethyl groups could lead to a relatively high melt viscosity compared to a non-hydroxylated analogue. The flow behavior of the melt (Newtonian or non-Newtonian) would also be a key characteristic determined through rheological studies.

Illustrative Rheological Data: Viscosity of a Fatty Acid Diethanolamide Solution

This table presents representative data showing how the viscosity of a hypothetical 10% aqueous solution of a fatty acid diethanolamide might change with shear rate at a constant temperature. This illustrates typical shear-thinning behavior observed in many surfactant solutions.

Shear Rate (s⁻¹)Viscosity (Pa·s)
0.15.2
14.5
102.1
1000.8
10000.3

This type of data is crucial for formulating products where flow properties, stability, and texture are important. For instance, in a cosmetic emulsion, the shear-thinning behavior would allow the product to be easily spread while maintaining a thick consistency at rest.

Computational and Theoretical Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools to understand the behavior of molecules like 10-Undecenamide (B14740286), N,N-bis(2-hydroxyethyl)- at an atomistic level. These methods are crucial for predicting properties and guiding experimental work.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 10-Undecenamide, N,N-bis(2-hydroxyethyl)-, DFT calculations can elucidate the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These electronic properties are fundamental to understanding the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics.

Studies on similar amide-containing molecules have demonstrated that DFT can predict geometric parameters and vibrational frequencies with high accuracy. nih.gov For instance, DFT calculations on N,N-dialkylamides have been used to study their coordination with metal ions, indicating that the electronic and steric effects of the alkyl substituents significantly influence the binding energy. rsc.org In the case of 10-Undecenamide, N,N-bis(2-hydroxyethyl)-, the delocalization of the nitrogen lone pair into the carbonyl group, creating resonance stabilization, can be quantified. mdpi.com Furthermore, DFT can be employed to analyze the hydrogen bonding capabilities of the hydroxyl groups, which play a crucial role in its interactions with polar solvents and other molecules. nih.gov

Table 1: Representative DFT-Calculated Properties for Amide-Containing Molecules (Note: This table is illustrative, based on typical values for similar amide structures, as direct DFT data for 10-Undecenamide, N,N-bis(2-hydroxyethyl)- is not readily available in the literature.)

PropertyPredicted Value RangeSignificance for 10-Undecenamide, N,N-bis(2-hydroxyethyl)-
Dipole Moment3 - 5 DebyeIndicates high polarity, influencing solubility and interfacial orientation.
HOMO-LUMO Gap5 - 7 eVRelates to electronic stability and reactivity; a larger gap suggests higher stability.
N-O Bond Dissociation Enthalpy (for N-oxides)~40 kcal/molWhile not an N-oxide, this value for related compounds indicates the strength of bonds involving nitrogen. mdpi.com
Hydrogen Bond Energy (with water)-5 to -8 kcal/mol per OH groupQuantifies the strength of interaction with aqueous environments.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like 10-Undecenamide, N,N-bis(2-hydroxyethyl)-, MD simulations are invaluable for exploring its conformational landscape, solvation, and interactions with other molecules or interfaces over time. riverpublishers.comnih.gov

Simulations of similar amphiphilic molecules, such as peptide amphiphiles and other surfactants, have shown that these molecules can adopt various conformations in different environments. comp-physics-lincoln.orgrsc.org In an aqueous solution, 10-Undecenamide, N,N-bis(2-hydroxyethyl)- is expected to exhibit significant flexibility in its undecenyl tail, while the N,N-bis(2-hydroxyethyl)amide headgroup remains hydrated. MD simulations can track the dynamics of these conformational changes, calculate the radius of gyration, and determine the solvent accessible surface area.

Furthermore, MD simulations can model the interaction of this amide with other entities, such as lipid bilayers or polymer surfaces. For example, studies on Pluronic block copolymers have used MD to understand their interaction with cell membranes. comp-physics-lincoln.org Similarly, MD can predict how 10-Undecenamide, N,N-bis(2-hydroxyethyl)- might partition between different phases or adsorb onto a surface. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences to predict the activity of molecules from their physicochemical properties. While often applied in drug discovery, QSAR can also be used to predict physical properties or performance in material science applications. nih.govnih.govresearchgate.net

For 10-Undecenamide, N,N-bis(2-hydroxyethyl)-, a QSAR model could be developed to predict properties such as its critical micelle concentration (CMC), surface tension reduction, or its effectiveness as a lubricity improver, based on a dataset of related fatty acid amides. ekb.egmdpi.com The process involves calculating a set of molecular descriptors for a series of similar compounds with known activities. These descriptors can include constitutional, topological, geometrical, and electronic parameters.

A study on fatty acid amide hydrolase inhibitors demonstrated the use of QSAR to correlate molecular structure with biological activity, identifying key features for potent inhibition. nih.gov For industrial applications, a QSAR model for a series of N,N-disubstituted fatty acid amides could reveal the optimal chain length and headgroup structure for a desired property, such as emulsification or viscosity modification. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Fatty Acid Amides

Descriptor ClassExample DescriptorsRelevance to 10-Undecenamide, N,N-bis(2-hydroxyethyl)-
ConstitutionalMolecular Weight, Number of H-bond donors/acceptorsBasic properties influencing physical behavior and interactions.
TopologicalWiener Index, Kappa Shape IndicesDescribe molecular branching and size, affecting packing and diffusion.
GeometricalMolecular Surface Area, Molecular VolumeRelate to the molecule's size and shape, influencing interactions with surfaces and other molecules.
ElectronicLogP, Molar Refractivity, Dipole MomentQuantify lipophilicity and polarizability, crucial for interfacial behavior and solubility. nih.gov

Prediction of Interfacial Behavior and Self-Assembly

The amphiphilic structure of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- strongly suggests that it will exhibit interesting behavior at interfaces, such as the air-water or oil-water interface, and has the potential to self-assemble into supramolecular structures like micelles or vesicles.

Computational methods are instrumental in predicting these phenomena. MD simulations can directly model the behavior of multiple molecules of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- at an interface. nih.govrsc.org These simulations can predict the orientation of the molecules, with the hydrophobic tails extending into the non-polar phase (air or oil) and the hydrophilic headgroups remaining in the aqueous phase. The simulations can also be used to calculate the reduction in surface tension, a key characteristic of surfactants. rsc.org

The self-assembly process can also be studied using both all-atom and coarse-grained MD simulations. riverpublishers.comnih.gov Coarse-grained models, which group several atoms into a single particle, allow for the simulation of larger systems over longer timescales, making it possible to observe the spontaneous formation of micelles or other aggregates. These simulations can provide insights into the critical micelle concentration (CMC), aggregate size and shape, and the dynamics of monomer exchange between aggregates and the bulk solution. rsc.org

Simulation of Crystallization Processes in Polymer Systems

10-Undecenamide, N,N-bis(2-hydroxyethyl)- could potentially be used as an additive in polymer systems, for example, as a plasticizer or a nucleating agent. Computational simulations can be used to understand its effect on the crystallization of polymers.

Dynamic Monte Carlo (DMC) or MD simulations can model a polymer melt containing molecules of the amide. aip.org These simulations can investigate how the presence of the additive affects the mobility of the polymer chains and the thermodynamics of crystallization. rsc.orgnih.gov For instance, if the amide has favorable interactions with the polymer, it might act as a "sticky" additive, potentially slowing down polymer chain diffusion and inhibiting crystallization. aip.org Conversely, if it provides nucleation sites, it could enhance the rate of crystallization.

Simulations can track the evolution of crystallinity over time and predict the final crystalline morphology. researchgate.net By calculating interaction energies between the amide and the polymer chains, it is possible to gain a mechanistic understanding of how it influences the crystallization process.

Mechanistic Investigations of Chemical Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, such as the synthesis of 10-Undecenamide, N,N-bis(2-hydroxyethyl)-. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. rsc.orgacs.org

The synthesis of this amide likely involves the reaction of undecenoic acid or its derivative with N,N-bis(2-hydroxyethylamine). DFT studies on similar amide bond formation reactions have elucidated the detailed steps of the mechanism, including the role of catalysts and the energetics of different pathways. rsc.orgnih.gov For example, computational studies have compared different acyl transfer mechanisms in the formation of amides. acs.org

By calculating the activation energies for different possible reaction pathways, it is possible to predict the most favorable reaction conditions. acs.org These mechanistic insights are valuable for optimizing reaction yields and minimizing the formation of byproducts. libretexts.org

Computational Approaches to Tribological Performance Prediction

While direct computational and theoretical studies focusing exclusively on the tribological performance of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- are not extensively available in public literature, its behavior as a lubricant additive can be effectively predicted and analyzed using established computational methodologies. Techniques such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are powerful tools for investigating the interactions between lubricant additives and metal surfaces at an atomic level. These methods provide insights into the formation and stability of protective tribofilms, which are crucial for reducing friction and wear.

Molecular Dynamics simulations can model the dynamic behavior of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- molecules at the interface between two sliding surfaces. researchgate.net By simulating a system composed of the additive, a base oil, and a metal or metal oxide surface (such as iron or iron oxide, representing steel), researchers can predict how the additive molecules adsorb onto the surface. researchgate.netscilit.com Non-equilibrium molecular dynamics (NEMD) in particular can be used to simulate the shearing of the lubricant film and directly calculate frictional forces. researchgate.net

Key parameters that can be obtained from MD simulations include:

Adsorption Energy: The strength of the bond between the additive molecule and the metal surface. A higher adsorption energy typically correlates with a more stable and effective lubricating film. researchgate.net

Film Thickness and Density: The thickness and molecular density of the adsorbed layer, which dictates its ability to separate contacting surfaces.

Molecular Orientation: The alignment of the additive molecules on the surface, which influences the shear properties of the tribofilm.

Density Functional Theory calculations complement MD simulations by providing highly accurate information about the electronic structure and bonding of the additive's functional groups with the surface atoms. acs.org DFT is particularly useful for understanding the chemical nature of the adsorption process (chemisorption vs. physisorption) and the role of the amide and hydroxyl functional groups in 10-Undecenamide, N,N-bis(2-hydroxyethyl)-. acs.org For fatty acid amides, DFT studies have shown that strong chemisorption occurs on iron oxide surfaces, which is fundamental to their effectiveness as friction modifiers. acs.org

The insights from these computational studies can be summarized in data tables to compare the predicted performance of different lubricant additives. Below are illustrative tables based on data for analogous fatty acid amide systems, demonstrating the type of predictive data that can be generated for 10-Undecenamide, N,N-bis(2-hydroxyethyl)-.

Table 1: Predicted Adsorption Energies of Lubricant Additives on Iron Oxide (α-Fe₂O₃) Surface using DFT

CompoundFunctional GroupPredicted Adsorption Energy (eV)Type of Adsorption
Stearamide (analogue)Amide-2.5 to -3.0Chemisorption
Oleic Acid (analogue)Carboxylic Acid-2.0 to -2.5Chemisorption
10-Undecenamide, N,N-bis(2-hydroxyethyl)- Amide, Hydroxyl Predicted Strong Predicted Chemisorption

Note: Data for analogue compounds are derived from existing literature on fatty acid derivatives. acs.org The values for 10-Undecenamide, N,N-bis(2-hydroxyethyl)- are predictive and would require specific simulation.

Table 2: Molecular Dynamics Simulation Parameters for Tribological Study

ParameterValue / TypePurpose
Force FieldCOMPASS II / AMBERDescribes the interatomic potentials of the lubricant and surface atoms. ut.ac.irmdpi.com
System CompositionAdditive + Base Oil + Fe₂O₃ SurfaceSimulates a realistic lubricated contact. researchgate.net
Simulation TypeNEMD (Non-Equilibrium Molecular Dynamics)To simulate shear and calculate the coefficient of friction. researchgate.net
Temperature300 - 400 KTo study performance under relevant operating conditions.
Pressure1 GPaTo simulate high-pressure contacts in machinery.

By employing these computational approaches, the tribological characteristics of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- can be thoroughly investigated, guiding its development and application as an effective friction modifier and anti-wear additive. The combination of its long alkyl chain, which provides a van der Waals interacting backbone, and the polar N,N-bis(2-hydroxyethyl) headgroup, which can strongly anchor to metal surfaces, makes it a promising candidate for forming robust and low-shear boundary films.

Environmental Chemistry and Fate of N,n Bis 2 Hydroxyethyl Undec 10 Enamide

Degradation Pathways in Environmental Matrices

Degradation is a key process that determines the persistence of a chemical in the environment. It can occur through biological and abiotic mechanisms.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a substance to hydrolysis is an important factor in its environmental persistence, particularly in aquatic systems.

Currently, there is no specific experimental data available in the public domain detailing the hydrolytic stability of N,N-bis(2-hydroxyethyl)undec-10-enamide under various pH conditions (acidic, neutral, and alkaline). The amide bond in the molecule could be susceptible to hydrolysis, which would yield 10-undecenoic acid and diethanolamine (B148213) as the primary degradation products. The rate of this reaction is expected to be influenced by pH and temperature.

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a crucial process for the removal of chemical substances from the environment.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for chemicals present in the upper layers of water bodies or on soil surfaces.

While N,N-bis(2-hydroxyethyl)undec-10-enamide has been mentioned in patents related to sunscreen formulations, suggesting it has some interaction with UV light, specific data on its photodegradation rates and products in environmental settings are not available. google.com The presence of a carbon-carbon double bond in its structure suggests a potential for direct photolysis or reaction with photochemically generated reactive species, such as hydroxyl radicals, in the atmosphere and aquatic environments.

Environmental Distribution and Partitioning Behavior

The way a chemical distributes itself between different environmental compartments (water, soil, air, and biota) is known as its partitioning behavior. This is governed by its physicochemical properties such as water solubility, vapor pressure, and octanol-water partition coefficient.

Sorption is the process by which a chemical binds to solid particles, such as soil and sediment. This process affects the chemical's mobility and bioavailability in the environment.

There is a lack of specific experimental data on the sorption coefficient (Koc) of N,N-bis(2-hydroxyethyl)undec-10-enamide. The long alkyl chain of the molecule suggests a degree of hydrophobicity, which would likely lead to some level of sorption to organic matter in soil and sediments. However, the presence of the hydrophilic diethanolamide group would counteract this to some extent. Without experimental data, the precise partitioning behavior remains unconfirmed.

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. It is an important transport mechanism for some chemicals.

Specific data on the Henry's Law Constant and vapor pressure for N,N-bis(2-hydroxyethyl)undec-10-enamide, which are key parameters for assessing volatilization potential, are not available in the reviewed literature. Based on its molecular structure with a relatively high molecular weight and the presence of polar functional groups capable of hydrogen bonding, its volatility is expected to be low. Therefore, significant volatilization from water and soil surfaces is not anticipated to be a major environmental transport pathway.

Data Table

ParameterValueSource
Boiling Point440.4±40.0 °CPredicted
Density1.002±0.06 g/cm³Predicted

Metabolite Identification and Transformation Product Analysis

Detailed scientific studies on the specific metabolites and environmental transformation products of N,N-bis(2-hydroxyethyl)undec-10-enamide are not extensively available in current public literature. However, based on the chemical structure of this unsaturated fatty acid diethanolamide, its metabolic and degradation pathways can be inferred from research on similar compounds, such as other fatty acid diethanolamides (FADAs).

The degradation of FADAs in the environment is expected to occur through several key processes:

Biodegradation: The primary route of degradation for many FADAs is through microbial action in soil and water. This process likely involves the cleavage of the amide bond, yielding 10-undecenoic acid and diethanolamine. The unsaturated fatty acid can then be further metabolized through beta-oxidation. The diethanolamine portion may also undergo further degradation.

Hydrolysis: The amide bond in N,N-bis(2-hydroxyethyl)undec-10-enamide can undergo hydrolysis under certain environmental pH conditions, although this process is generally slower than biodegradation for similar compounds.

Oxidation: The double bond in the undecenoyl group is susceptible to oxidation, which can lead to the formation of various oxygenated transformation products.

While specific metabolites for N,N-bis(2-hydroxyethyl)undec-10-enamide have not been documented, the table below lists potential transformation products based on the degradation pathways of analogous fatty acid amides.

Table 1: Potential Transformation Products of N,N-bis(2-hydroxyethyl)undec-10-enamide

Precursor Compound Potential Transformation Product Transformation Process
N,N-bis(2-hydroxyethyl)undec-10-enamide 10-Undecenoic acid Hydrolysis/Biodegradation
N,N-bis(2-hydroxyethyl)undec-10-enamide Diethanolamine Hydrolysis/Biodegradation
10-Undecenoic acid Shorter-chain fatty acids Beta-oxidation

This table is illustrative and based on the expected degradation of similar compounds, not on direct experimental evidence for N,N-bis(2-hydroxyethyl)undec-10-enamide.

Emergence as an Environmental Contaminant (General Context)

N,N-bis(2-hydroxyethyl)undec-10-enamide belongs to the broader class of fatty acid diethanolamides (FADAs), which are recognized as emerging environmental contaminants. Their emergence is linked to their widespread use in a variety of consumer and industrial products, leading to their continuous release into the environment.

Sources and Pathways: FADAs are commonly used as surfactants, emulsifying agents, and viscosity modifiers in personal care products such as shampoos, soaps, and cosmetics. They are also utilized in industrial applications, including in metalworking fluids and textiles. The primary pathway for these compounds to enter the environment is through wastewater. After use, products containing FADAs are washed down the drain and enter municipal wastewater treatment plants (WWTPs).

While WWTPs are designed to remove many conventional pollutants, they may not completely eliminate persistent or complex organic molecules like some FADAs. researchgate.net Consequently, these compounds and their transformation products can be discharged in treated effluent into rivers, lakes, and coastal waters. researchgate.netmdpi.com The application of sewage sludge (biosolids) to agricultural land can be another route for the introduction of these contaminants into the terrestrial environment.

Environmental Occurrence of Related Compounds: Specific monitoring data for N,N-bis(2-hydroxyethyl)undec-10-enamide in environmental matrices is scarce. However, studies have documented the presence of other FADAs, such as coconut oil diethanolamide, in various environmental compartments. For instance, coconut diethanolamide has been detected in coastal waters and harbor sediments. nih.gov The presence of these related compounds highlights the potential for N,N-bis(2-hydroxyethyl)undec-10-enamide to also be present in the environment due to similar usage patterns and chemical properties.

Table 2: Documented Environmental Concentrations of a Related Fatty Acid Diethanolamide

Compound Environmental Matrix Location Concentration Range
Coconut diethanolamide Seawater Spanish Harbors (Barcelona, Tarragona) <0.05–24 μg/L nih.gov

This table provides context on the environmental occurrence of a related FADA and does not represent data for N,N-bis(2-hydroxyethyl)undec-10-enamide.

The continuous input, potential for persistence, and the possibility of long-range transport contribute to the classification of FADAs as emerging contaminants of concern.

Future Research Directions and Emerging Applications

Exploration in Sustainable Polymer Technologies

The presence of a terminal double bond in 10-Undecenamide (B14740286), N,N-bis(2-hydroxyethyl)- makes it an ideal candidate as a monomer for the synthesis of novel, sustainable polymers. A particularly promising avenue of research is its use in thiol-ene polymerization. This "click chemistry" reaction is known for its high efficiency, rapid reaction rates, and insensitivity to oxygen, making it a powerful tool for developing functional coating materials and surfaces with minimal environmental impact. rsc.org The reaction involves the addition of a thiol across the double bond, which can be initiated by UV light, offering spatial and temporal control over the polymerization process. rsc.orgradtech.org

Future research could focus on copolymerizing 10-Undecenamide, N,N-bis(2-hydroxyethyl)- with various multifunctional thiols to create cross-linked polymer networks. The resulting polymers could exhibit a range of tunable properties, from soft and flexible to hard and rigid, depending on the choice of thiol and the degree of cross-linking. The hydroxyl groups on the monomer would be incorporated as pendant groups in the polymer chain, providing sites for further functionalization or enhancing properties like hydrophilicity and adhesion. These bio-based polymers could find applications in coatings, adhesives, and biomedical devices. rsc.orgresearchgate.net Furthermore, the development of polymers from renewable resources that can undergo depolymerization after use is a significant goal in achieving a circular economy. chemistryviews.org Research into self-immolative polymers synthesized via thiol-ene chemistry from renewable building blocks is an exciting frontier where this undecenamide derivative could play a role. chemistryviews.org

Development of Bio-based Lubricants and Smart Fluid Systems

There is a growing demand for environmentally friendly lubricants to reduce the environmental impact of industrial processes. Fatty acid amides and their derivatives are known for their excellent lubricating properties. Structurally similar molecules, such as N,N-Bis(2-ethoxyethyl) fatty acid amides, have been shown to significantly improve the lubricity of fuels. mdpi.com Specifically, amides derived from coconut oil at concentrations of 150 ppm have demonstrated a remarkable improvement in the lubricity of base fuel. mdpi.com

Research into 10-Undecenamide, N,N-bis(2-hydroxyethyl)- as a lubricant or lubricant additive is a promising area. The long hydrocarbon tail can provide a lubricating film, while the polar headgroup containing the amide and hydroxyl functionalities can ensure strong adhesion to metal surfaces. A study on bis(2-hydroxyethyl)ammonium erucate, a protic ionic liquid, demonstrated excellent lubricity both as a neat lubricant and as an additive in water. mdpi.com The bis(2-hydroxyethyl)ammonium cation in this ionic liquid is structurally analogous to the headgroup of the target undecenamide, suggesting that it could exhibit similar high-performance lubricating properties.

The presence of the hydroxyl groups also opens up the possibility of developing "smart fluids." For instance, the thermoresponsive behavior of similar poly(N,N-disubstituted acrylamide)s has been studied. researchgate.netmdpi.com Future research could explore if fluids based on 10-Undecenamide, N,N-bis(2-hydroxyethyl)- or its oligomers exhibit changes in viscosity or other rheological properties in response to stimuli like temperature, pH, or electric fields. Such smart fluids could have applications in areas like hydraulic systems, shock absorbers, and soft robotics.

Advanced Emulsifier Systems for Challenging Formulations

The amphiphilic nature of 10-Undecenamide, N,N-bis(2-hydroxyethyl)-, with its long hydrophobic undecenyl tail and a hydrophilic di-hydroxyethyl amide head, makes it a prime candidate for use as a nonionic surfactant and emulsifier. Similar fatty acid diethanolamides, such as those derived from coconut oil and tall oil, are widely used as surfactants, emulsifiers, and foam boosters in various industries. nih.govsantos.comnih.gov For example, palm kernelamide DEA is used as a thickener and viscosity-controlling agent in cosmetic formulations. chemicalbook.com

Future research should focus on characterizing the emulsifying properties of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- in detail. This includes determining its critical micelle concentration (CMC), its ability to lower surface and interfacial tension, and its effectiveness in stabilizing various types of emulsions (e.g., oil-in-water and water-in-oil).

A particularly interesting area of investigation is its potential in creating microemulsions and nanoemulsions for "challenging formulations." These could include poorly water-soluble drugs, agrochemicals, or specialty chemicals. The dual hydroxyl groups could provide enhanced stability through hydrogen bonding networks at the oil-water interface, potentially allowing for the formation of highly stable emulsions with fine droplet sizes. A thesis from Purdue University on fatty acid amide-based surfactants highlights the potential for creating bio-based surfactants with surface activity comparable to commercial petroleum-derived surfactants. purdue.edu

Catalysis and Organocatalysis with Derivatives

While 10-Undecenamide, N,N-bis(2-hydroxyethyl)- itself is not a catalyst, its functional groups offer handles for derivatization into catalytically active species. The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has grown significantly. mdpi.com

Future research could explore the conversion of the N,N-bis(2-hydroxyethyl)amide moiety into a chiral catalyst. For example, the hydroxyl groups could be used as anchoring points for chiral auxiliaries or could be transformed into other functional groups known to participate in catalytic cycles. The secondary amine functionality, after a potential modification of the amide, could be explored in enamine or iminium ion catalysis. nih.gov

Furthermore, the terminal alkene could be used to tether the molecule to a solid support, creating a recyclable heterogeneous catalyst. The long hydrocarbon chain could create a specific microenvironment around the catalytic center, potentially influencing the selectivity of the reaction. While direct research in this area is nascent, the principles of organocatalysis suggest that with creative synthetic modifications, derivatives of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- could be developed into novel catalysts for a variety of organic transformations. nih.gov

Novel Derivatization for Specialty Chemical Synthesis

The multiple functional groups of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- make it a versatile building block for the synthesis of a wide array of specialty chemicals. Each functional group represents a potential reaction site for derivatization.

The Terminal Alkene: As mentioned, this group is amenable to thiol-ene reactions. radtech.orgresearchgate.net It can also undergo other classic alkene reactions such as epoxidation, dihydroxylation, and polymerization to create a variety of downstream products.

The Hydroxyl Groups: These can be esterified, etherified, or converted to other functional groups. For example, reaction with fatty acids would yield ester-amides with interesting surfactant or lubricating properties.

The Amide Group: While generally stable, the amide bond can be hydrolyzed under acidic or basic conditions to yield undecenoic acid and diethanolamine (B148213), which are themselves valuable chemical intermediates.

A series of N-(2-hydroxyethyl)amide derivatives have been synthesized and evaluated for various biological activities, demonstrating the potential for creating a diverse library of compounds from this scaffold. nih.gov Research in this area would involve exploring different reaction pathways to create new molecules and evaluating their properties for applications in areas such as pharmaceuticals, agrochemicals, and performance chemicals. The synthesis of β-phenylalanine derivatives containing sulphonamide moieties for potential therapeutic applications showcases how complex molecules can be built from simpler amide precursors. mdpi.com

Integration of Computational and Experimental Methodologies for Rational Design

To accelerate the discovery and optimization of new applications for 10-Undecenamide, N,N-bis(2-hydroxyethyl)-, a combination of computational modeling and experimental work will be crucial. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be used to correlate the molecular structure of derivatives with their performance as lubricants, emulsifiers, or polymers. nih.govnih.gov

Future research in this area could involve:

Molecular Dynamics (MD) Simulations: To understand the behavior of this molecule at interfaces, such as in an emulsion or on a metal surface. This can provide insights into its mechanism as an emulsifier or lubricant.

QSAR Modeling: To predict the properties of new, unsynthesized derivatives. mdpi.comresearchgate.net For instance, QSAR models could be built to predict the cloud point of polymers derived from this monomer or the lubricity of its esterified derivatives. This would allow researchers to prioritize the synthesis of the most promising candidates.

Computational Chemistry: To study the reaction mechanisms of its derivatization and polymerization reactions, helping to optimize reaction conditions and yields. mdpi.com

By integrating these computational tools with targeted experimental validation, the process of developing new materials and applications from 10-Undecenamide, N,N-bis(2-hydroxyethyl)- can be made more efficient and effective, paving the way for the rational design of next-generation sustainable chemicals.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 10-Undecenamide, N,N-bis(2-hydroxyethyl)-, and what analytical techniques are used to confirm its purity?

  • Methodology : The compound is typically synthesized via amide formation between methyl undecylenate and diethanolamine under controlled reaction conditions (e.g., reflux in inert atmosphere). Post-synthesis, purity is confirmed using HPLC for quantitative analysis and NMR spectroscopy (¹H/¹³C) to verify structural integrity. X-ray crystallography (as in cobalt complexes of analogous ligands) can resolve stereochemical ambiguities .

Q. What are the primary physicochemical properties of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- relevant to surfactant research?

  • Key Properties :

  • Molecular weight : ~271.4 g/mol (based on analogous C15H29NO3 formula) .
  • Hydrophilic-Lipophilic Balance (HLB) : Estimated via Griffin’s method using hydroxyl and amide functional groups.
  • Solubility : Hydrophobic undecenyl chain confers solubility in organic solvents (e.g., dodecane), while diethanolamine groups enhance water dispersibility .
    • Experimental Determination : Surface tension measurements (Wilhelmy plate method) and critical micelle concentration (CMC) analysis via conductivity titration .

Q. How is the structural stability of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- assessed under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy or LC-MS .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. What experimental designs are optimal for studying the micellar behavior of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- in nonpolar solvents?

  • Approach :

  • Small-Angle Neutron Scattering (SANS) : To characterize micelle size and aggregation number.
  • Fluorescence Probe Techniques : Use pyrene as a polarity-sensitive probe to determine CMC and micelle microenvironments .
    • Challenges : Account for solvent effects (e.g., dodecane vs. aqueous systems) on micelle dynamics .

Q. How can researchers assess the potential migration of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- from polymeric materials into food simulants, and what regulatory limits apply?

  • Methodology :

  • Migration Testing : Incubate polymer films containing the compound in food simulants (e.g., 10% ethanol) at 40°C for 10 days. Quantify migration via HPLC-MS with detection limits ≤0.01 mg/kg .
  • Regulatory Compliance : The EU’s SML(T) for related diethanolamine derivatives is 1.2 mg/kg; ensure analytical protocols align with EFSA guidelines .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial efficacy) of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- across studies?

  • Systematic Review : Meta-analysis of published data to identify variables (e.g., bacterial strains, concentration ranges).
  • Standardized Assays : Re-evaluate activity using ASTM-compliant broth microdilution and control for confounding factors (e.g., solvent choice, inoculum size) .

Q. How does the compound’s coordination chemistry with transition metals influence its application in material science?

  • Case Study : Analogous cobalt complexes with bis(2-hydroxyethyl)glycine exhibit octahedral geometries stabilized by hydrogen bonding. For 10-undecenamide derivatives, explore metal-binding via EXAFS and EPR spectroscopy to assess ligand efficacy in catalysis or sensor design .

Safety and Environmental Impact

Q. What are the recommended safety protocols for handling 10-Undecenamide, N,N-bis(2-hydroxyethyl)- in laboratory settings?

  • Hazard Mitigation :

  • PPE : Nitrile gloves, lab coat, and safety goggles (skin/eye irritation risks per GHS H315/H319) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (H335) .

Q. How can environmental persistence of 10-Undecenamide, N,N-bis(2-hydroxyethyl)- be evaluated?

  • OECD Guidelines :

  • Biodegradation : Conduct OECD 301F respirometry to measure CO₂ evolution.
  • Ecotoxicity : Daphnia magna acute toxicity testing (EC₅₀) and algal growth inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.